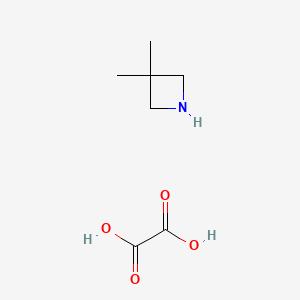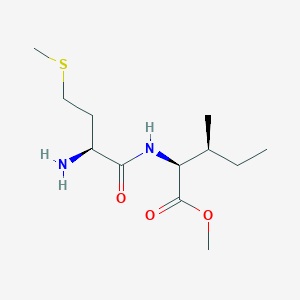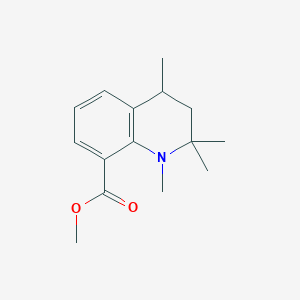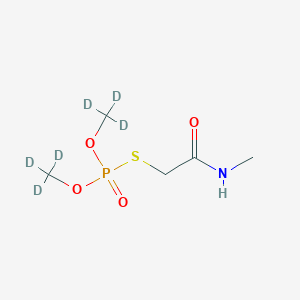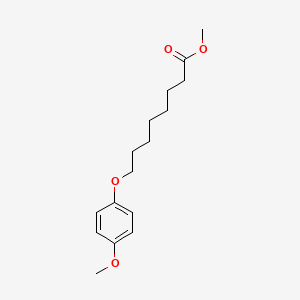
Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester
概要
説明
Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester, also known as methyl 8-(4-methoxyphenoxy)octanoate, is a chemical compound that belongs to the family of organic compounds known as phenoxyacetic acid esters. It is commonly used in scientific research for its various applications, including its potential use as a therapeutic agent in treating various diseases.
科学的研究の応用
Methyl 8-(4-methoxyphenoxy)octanoate has been studied for its potential use as a therapeutic agent in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. It also has potential as a treatment for diabetes by regulating glucose metabolism and insulin sensitivity. Additionally, it has been studied for its neuroprotective effects in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester 8-(4-methoxyphenoxy)octanoate is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinases and the modulation of gene expression. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. It also inhibits the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
生化学的および生理学的効果
Methyl 8-(4-methoxyphenoxy)octanoate has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism and insulin sensitivity, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester 8-(4-methoxyphenoxy)octanoate in lab experiments is its potential as a therapeutic agent for treating various diseases. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester 8-(4-methoxyphenoxy)octanoate. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for treating various diseases. Another direction is to study its potential as a neuroprotective agent in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, it could be studied in combination with other compounds to enhance its therapeutic effects.
特性
IUPAC Name |
methyl 8-(4-methoxyphenoxy)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-18-14-9-11-15(12-10-14)20-13-7-5-3-4-6-8-16(17)19-2/h9-12H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVXJMGNRUVKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



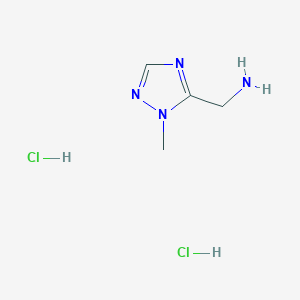
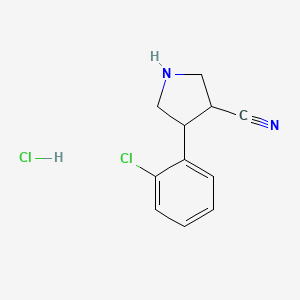
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)
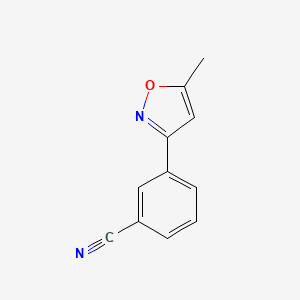
![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435919.png)
![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)
![Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1435922.png)
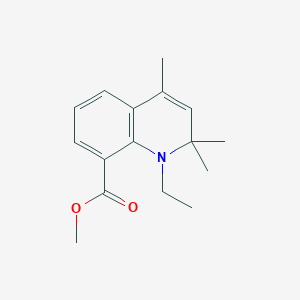
![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)
